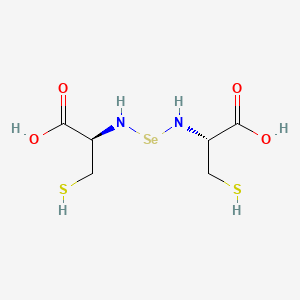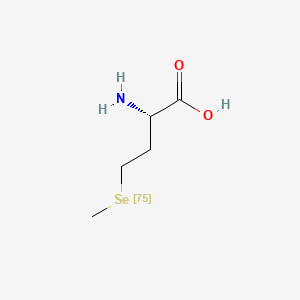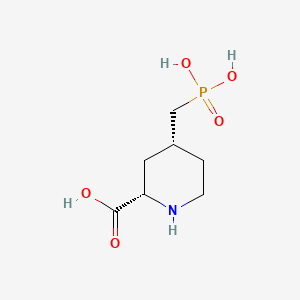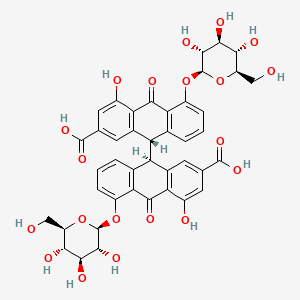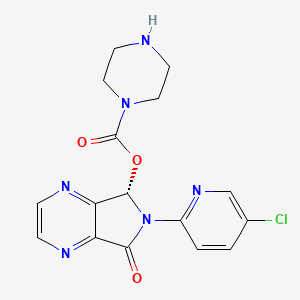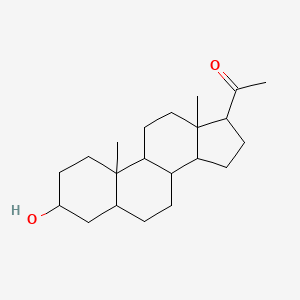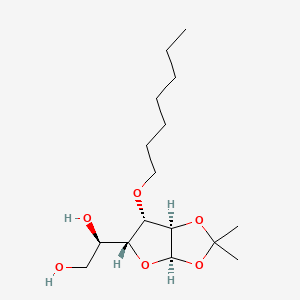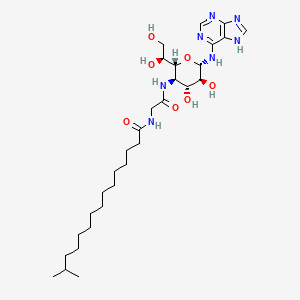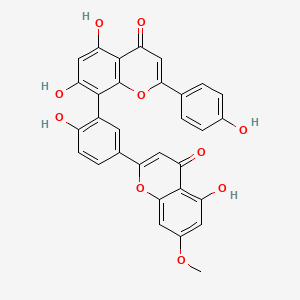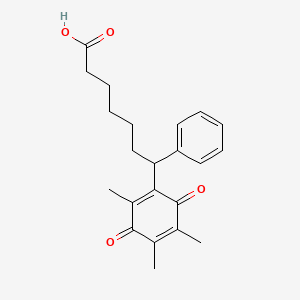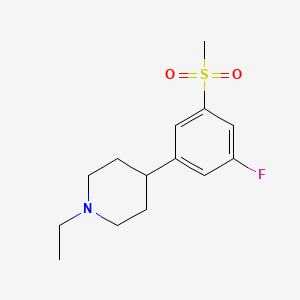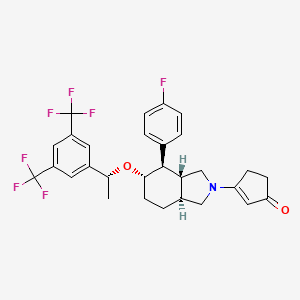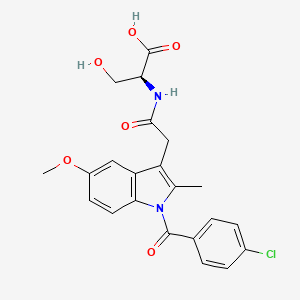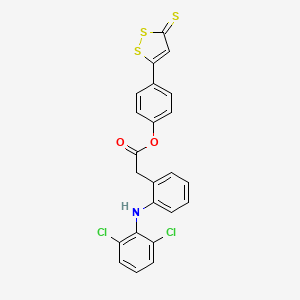
S-diclofenac
描述
S-diclofenac, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class with anti-inflammatory, analgesic, and antipyretic properties . It is used to treat pain and inflammatory diseases such as gout . It is taken by mouth or rectally in a suppository, used by injection, or applied to the skin .
Synthesis Analysis
The synthesis of diclofenac involves several steps, including the formation of a lactam . The structures of the new compounds were established based on spectral and elemental analysis .Molecular Structure Analysis
The structural stability of diclofenac has been studied using ab initio molecular dynamics simulations . The lifetime of different intramolecular hydrogen bonds was estimated . The structural stability of diclofenac sodium (DIC-Na) and the structural relationship among this anhydrate and DIC-Na hydrates have also been elucidated .Chemical Reactions Analysis
The degradation of diclofenac has been studied in various conditions . The results indicate that diclofenac is degraded via the formation of other aromatic organic species .科学研究应用
1. Mixed Solvency Concept in Formulation Development
The mixed solvency concept is an innovative approach in the solubility enhancement of drugs. A study by Padiyar and Maheshwari (2022) explored this concept for developing an aqueous-based diclofenac sodium lotion. The research highlighted the solubilizing power of solid substances, using a blend of caffeine and niacinamide to enhance the solubility of diclofenac sodium. This application is significant in developing topical formulations of diclofenac for better efficacy.
2. Environmental Impact and Treatment Methods
Diclofenac's presence in the environment and its potential toxicity toward organisms has been a subject of extensive research. Lonappan et al. (2016) reviewed the environmental occurrence of Diclofenac, its interaction with other contaminants, and current treatment methods. This research is pivotal in understanding the environmental fate of diclofenac and developing effective treatment strategies for its removal.
3. Ecotoxicogenomic Assessment
The impact of diclofenac on terrestrial ecosystems has been explored through ecotoxicogenomic assessments. A study by Chen et al. (2015) investigated diclofenac's effects on soil invertebrates, revealing significant toxicity. The study utilized transcriptome-wide responses to understand the molecular mechanisms of diclofenac's impact, providing insights into its environmental hazards.
4. Photocurrent Responsiveness for Detection
The creation of a photoelectrochemical sensor for detecting diclofenac in pharmaceutical samples was researched by He et al. (2022). They developed a visible-light-active heterostructure combining CuS, MoS2, and Bi2WO6 with aptamers to enhance photocurrent responsiveness. This innovative approach could lead to highly sensitive and selective detection methods for diclofenac in various samples.
安全和危害
Diclofenac has some safety concerns. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, do not breathe (dust, vapor, mist, gas), and do not ingest . If swallowed, seek immediate medical assistance . Long-term use of diclofenac can increase the risk of serious cardiovascular events .
未来方向
Future therapies for conditions treated by diclofenac must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Given the inadequacies and limitations of current treatment options, innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating these conditions .
属性
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDUXOHVEZVAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318005 | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-diclofenac | |
CAS RN |
912758-00-0 | |
| Record name | S-Diclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912758-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

